molecular formula C9H9IO B8397457 2-(4-Iodophenyl)-2-methyloxirane CAS No. 70991-80-9

2-(4-Iodophenyl)-2-methyloxirane

Cat. No. B8397457
CAS RN: 70991-80-9
M. Wt: 260.07 g/mol
InChI Key: YOYSWHLCLLYKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)-2-methyloxirane is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodophenyl)-2-methyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodophenyl)-2-methyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70991-80-9

Product Name

2-(4-Iodophenyl)-2-methyloxirane

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

2-(4-iodophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9IO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

YOYSWHLCLLYKSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30 g of dimethyl sulfide in 30 ml of acetonitrile was added dropwise over a period of 30 minutes 30 g of dimethyl sulfate, while maintaining the temperature at 40° to 50° C., and the mixture was stirred for one hour at the same temperature. The reaction mixture was cooled to 25° C. and mixed with 30 g of 4-iodoacetophenone and 90 ml of acetonitrile. While stirring, 13.2 g of sodium methoxide was added to the mixture and stirring was continued for a further 30 minutes at room temperature to complete the reaction. Thereafter, the dimethyl sulfide and acetonitrile were removed by distillation, and to the residue were added 120 ml of cyclohexane and 120 ml of water, after which the mixture was thoroughly shaken. The organic layer was separated, dried over anhydrous magnesium sulfate, and freed from the solvent by distillation under reduced pressure to obtain 31.5 g (99% yield) of oily 2-(4-iodophenyl)-2-methyloxirane having a melting point of 44°-45° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.